1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantum Mechanical Modeling and Spectroscopic Studies
1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone and its derivatives have been a subject of interest in quantum mechanical modeling. For example, Cataldo et al. (2014) explored the structural and vibrational properties of related pyrrol derivatives, indicating the significance of these compounds in understanding chemical reactivities and structures at a molecular level (Cataldo et al., 2014).
Synthesis and Structural Characterization
The synthesis and structural characterization of pyrrole derivatives similar to this compound have been a focus of research. For instance, Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative, contributing to the knowledge of chemical synthesis and characterization of such compounds (Louroubi et al., 2019).
Corrosion Inhibition
Research by Eddy and Ita (2011) suggests that derivatives of this compound can be effective corrosion inhibitors. This highlights the practical applications of these compounds in industrial settings to protect metals against corrosion (Eddy & Ita, 2011).
Antibacterial Properties
Recent studies have also explored the antibacterial properties of pyrrole derivatives. Chinnayya et al. (2022) investigated the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, evaluating their potential as antibacterial agents (Chinnayya et al., 2022).
Conducting Polymers
Pandule et al. (2014) synthesized conducting polymers based on pyrrole derivatives, indicating their utility in creating materials with unique electrical properties. This research opens avenues for the use of such compounds in electronic and material sciences (Pandule et al., 2014).
Chemotherapeutic Potential
Chandru et al. (2008) synthesized novel pyridine ethanone curcumin analogues from pyrrole derivatives, demonstrating their potential in inhibiting tumor growth and exhibiting antiangiogenic effects. This suggests the possible application of such compounds in cancer therapy (Chandru et al., 2008).
Properties
IUPAC Name |
1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLJJDUCFNCCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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